2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate
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Overview
Description
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate is a coordination complex that features ruthenium at its core. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and materials science. The presence of multiple pyridyl and carboxylato groups allows for extensive coordination chemistry, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate typically involves the coordination of ruthenium with pyridyl and carboxylato ligands. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may be facilitated by heating and stirring . The ligands are usually prepared through condensation reactions involving pyridine-2,6-dicarboxylic acid and other precursors .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the thiocyanate groups are replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate in a solvent mixture of ethyl acetate, acetonitrile, and water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various ligands in solvents like dichloromethane or acetonitrile, often under reflux conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing products, while substitution reactions can produce new coordination complexes with different ligands .
Scientific Research Applications
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate involves its ability to coordinate with various ligands and participate in redox reactions. The ruthenium center can undergo changes in oxidation state, facilitating electron transfer processes. This compound can also interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate iron(II) complexes: These compounds share similar coordination chemistry but differ in their metal center, leading to different redox properties and applications.
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate copper(II) complexes: Similar in structure but with copper as the central metal, these complexes have distinct catalytic and electronic properties.
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate nickel(II) complexes: These compounds exhibit unique magnetic and electronic characteristics due to the presence of nickel.
Uniqueness
The uniqueness of 2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate lies in its combination of ruthenium with pyridyl and carboxylato ligands, which imparts specific redox properties and coordination versatility. This makes it particularly valuable in applications requiring precise control over electronic and catalytic behavior .
Properties
Molecular Formula |
C37H44N7O6RuS3-3 |
---|---|
Molecular Weight |
880.1 g/mol |
InChI |
InChI=1S/C18H11N3O6.C16H36N.3CNS.Ru/c22-16(23)9-1-3-19-12(5-9)14-7-11(18(26)27)8-15(21-14)13-6-10(17(24)25)2-4-20-13;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*2-1-3;/h1-8H,(H,22,23)(H,24,25)(H,26,27);5-16H2,1-4H3;;;;/q;+1;3*-1;+2/p-3 |
InChI Key |
USXOLPFDCBFPDY-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)[O-])C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)[O-])C(=O)[O-].C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Ru+2] |
Origin of Product |
United States |
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